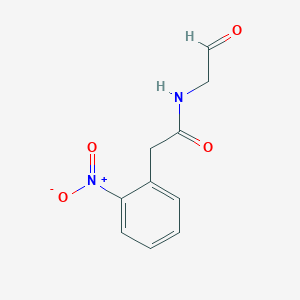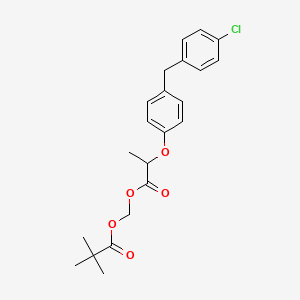
2-(Phenoxymethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxymethyl)naphthalene is an organic compound with the molecular formula C17H14O It consists of a naphthalene ring system substituted with a phenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Phenoxymethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 2-(bromomethyl)naphthalene with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenoxymethyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring is substituted by electrophiles such as halogens, nitro groups, or alkyl groups.
Reduction: Reduction reactions can convert the phenoxymethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as FeBr3 or AlCl3.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted naphthalene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones depending on the reaction conditions.
Reduction: Reduced forms of the phenoxymethyl group, such as methyl or methylene groups.
Wissenschaftliche Forschungsanwendungen
2-(Phenoxymethyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Phenoxymethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnaphthalene: Similar in structure but lacks the phenoxymethyl group.
2-(Chloromethyl)naphthalene: Contains a chloromethyl group instead of a phenoxymethyl group.
2-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of a phenoxymethyl group.
Uniqueness
2-(Phenoxymethyl)naphthalene is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
68299-58-1 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(phenoxymethyl)naphthalene |
InChI |
InChI=1S/C17H14O/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |
InChI-Schlüssel |
DXEYHDJPVYAZDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


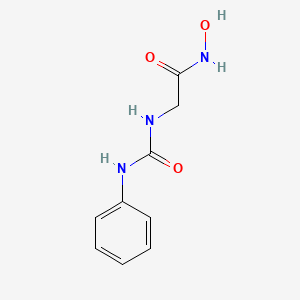
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
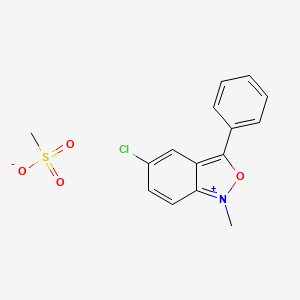
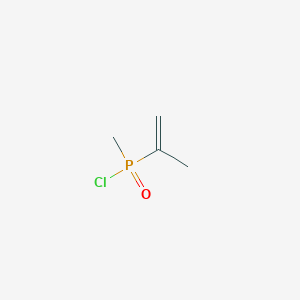
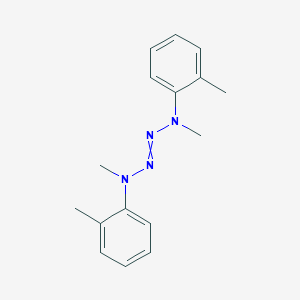
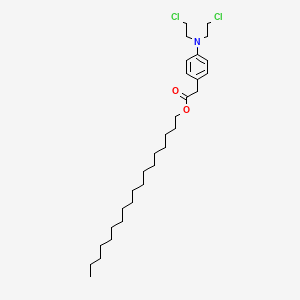

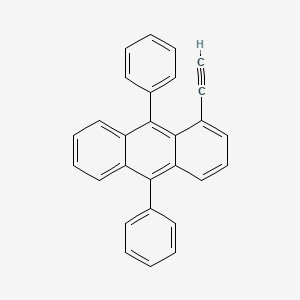
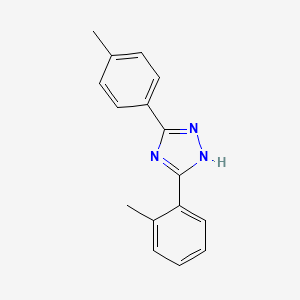
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
